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Compound of Interest

2-(2-Ethoxy-2-oxoethyl)nicotinic
Compound Name: d
aci

Cat. No.: B1586375

This guide provides a detailed technical overview of the expected spectroscopic data for the
characterization of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid (CAS: 35969-51-8), a substituted
pyridine derivative.[1][2][3][4] The methodologies and data interpretation strategies outlined
herein are intended for researchers, scientists, and professionals in drug development and
chemical synthesis.

Molecular Structure and Spectroscopic Overview

2-(2-Ethoxy-2-oxoethyl)nicotinic acid is a bifunctional molecule featuring a nicotinic acid
core, an ethyl ester, and a carboxylic acid. Its molecular formula is C10H11NOa.[1] The
comprehensive characterization of this molecule relies on a suite of spectroscopic techniques,
primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and
Mass Spectrometry (MS). These methods provide orthogonal information to confirm the
molecular structure and purity.

The following sections will detail the predicted spectroscopic data based on established
principles of chemical structure and spectroscopy, drawing parallels with related compounds
like nicotinic acid and various pyridine dicarboxylic acid derivatives.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 2-(2-Ethoxy-2-oxoethyl)nicotinic acid, both *H and 3C NMR are
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indispensable.

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to show distinct signals for the aromatic protons of the
pyridine ring and the aliphatic protons of the ethyl ester and the methylene bridge. The
predicted chemical shifts (d) in ppm, multiplicities, and integrations are summarized in the table
below. The spectrum is typically recorded in a solvent like DMSO-ds or CDCls.
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Predicted & o :
Proton(s) Multiplicity Integration Notes
(ppm)
Doublet of Coupled to H-5
H-4 ~8.7-8.9 1H
doublets (dd) and H-6.
Doublet of Coupled to H-4
H-5 ~7.4-7.6 1H
doublets (dd) and H-6.
Doublet of Coupled to H-4
H-6 ~8.2-84 1H
doublets (dd) and H-5.
Coupled to the -
-CH:- (ester) ~4.1-4.3 Quartet (q) 2H CHs protons of
the ethyl group.
Methylene
protons adjacent
-CH:- (bridge) ~3.8-4.0 Singlet (s) 2H to the pyridine
ring and the
ester carbonyl.
Coupled to the -
-CHs (ester) ~1.2-14 Triplet (t) 3H CHz2- protons of
the ethyl group.
The chemical
shift of the
carboxylic acid
Broad singlet (br proton can be
-COOH ~12.0-13.0 1H

s)

highly variable
and
concentration-

dependent.

Causality of Experimental Choices: The choice of a deuterated solvent like DMSO-ds is often

preferred for carboxylic acids as it can better solubilize the compound and the acidic proton is

often observed, whereas in D20 it would exchange and become invisible.
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Predicted *C NMR Spectrum

The 13C NMR spectrum will provide information on all the carbon atoms in the molecule. The

predicted chemical shifts are presented below.

Carbon(s) Predicted & (ppm) Notes
C=0 (acid) ~165- 170 Carboxylic acid carbonyl.
C=0 (ester) ~170 - 175 Ester carbonyl.
Pyridine ring carbon attached
C-2 ~150 - 155 _
to the methylene bridge.
Pyridine ring carbon attached
C-3 ~128 - 132
to the carboxylic acid.
C-4 ~138 - 142 Pyridine ring carbon.
C-5 ~123 - 127 Pyridine ring carbon.
C-6 ~152 - 156 Pyridine ring carbon.
Methylene carbon of the ethyl
-CH:- (ester) ~60 - 65
group.
-CH:- (bridge) ~35-40 Methylene bridge carbon.
Methyl carbon of the ethyl
-CHs (ester) ~14 - 16

group.

NMR Experimental Protocol

o Sample Preparation: Dissolve 5-10 mg of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds) in a 5 mm NMR

tube.

e Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the

instrument to ensure optimal resolution and lineshape.

e 1H NMR Acquisition: Acquire a standard one-dimensional *H NMR spectrum. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32
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scans.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. Due to the lower
natural abundance and sensitivity of the 13C nucleus, a larger number of scans (e.g., 1024 or
more) and a longer relaxation delay may be necessary.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the *H NMR signals and pick the peaks for both *H and 3C
spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

licted | : I

Wavenumber (cm~1) Vibrational Mode Functional Group
2500-3300 (broad) O-H stretch Carboxylic acid
~1730-1750 C=0 stretch Ester

~1680-1710 C=0 stretch Carboxylic acid
~1570-1610 C=C and C=N stretches Aromatic pyridine ring
~1200-1300 C-O stretch Ester and Carboxylic acid

Expertise & Experience: The broadness of the O-H stretch is a hallmark of the hydrogen-
bonded carboxylic acid dimer. The two distinct C=0 stretching frequencies for the ester and the
acid are key diagnostic peaks to confirm the presence of both functional groups.[9]

IR Spectroscopy Experimental Protocol

» Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
most common. Place a small amount of the solid sample directly on the ATR crystal.

o Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm~1.
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» Background Correction: A background spectrum of the clean ATR crystal should be recorded
and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

For a compound like 2-(2-Ethoxy-2-oxoethyl)nicotinic acid, electrospray ionization (ESI) is a
suitable technique.

» Molecular lon:
o In positive ion mode, the expected protonated molecule would be [M+H]* at m/z 210.06.

o In negative ion mode, the expected deprotonated molecule would be [M-H]~ at m/z
208.05.

o Key Fragmentation Patterns:
o Loss of the ethoxy group (-OCH2CHs) from the [M+H]* ion.
o Loss of CO:2 from the carboxylic acid group.
o Cleavage of the ester group.

The precise fragmentation will depend on the ionization method and collision energy used.[10]
[11][12]

Mass Spectrometry Experimental Protocol (LC-MS)

o Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 pg/mL) in a
suitable solvent like methanol or acetonitrile/water.

o Chromatographic Separation: Inject the sample into a liquid chromatograph (LC) system,
often with a C18 column, to separate the analyte from any impurities.
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¢ lonization: The eluent from the LC is directed to the ESI source of the mass spectrometer.

e Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based

on their mass-to-charge ratio.

» Data Acquisition: Acquire both full scan mass spectra to identify the molecular ion and
tandem MS (MS/MS) spectra to study the fragmentation patterns.

Integrated Spectroscopic Data Workflow

The confirmation of the structure of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid is a process of
integrating the information from all spectroscopic techniques. The following diagram illustrates

this workflow.

Spectroscopic Data Acquisition

NMR (1H, 13C) IR Spectroscopy Mass Spectrometry

4 Data Interpretation and Structural Confirmation R

Determine C-H Framework Identify Functional Groups Confirm Molecular Weight
(Connectivity, Proximity) (COOH, Ester, Pyridine) and Formula

Final Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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